1-(Methylsulfinyl)-3-nitrobenzene
Description
Properties
IUPAC Name |
1-methylsulfinyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-12(11)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRRUECVLDIJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299653 | |
| Record name | 1-(methylsulfinyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3272-42-2 | |
| Record name | NSC131877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(methylsulfinyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nitration of 1-(Methylsulfinyl)benzene
While no direct studies on 1-(methylsulfinyl)-3-nitrobenzene exist, analogous sulfonyl-group nitration provides insights. For 1-(methylsulfonyl)-3-nitrobenzene, nitration of 1-(methylsulfonyl)benzene employs a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at controlled temperatures (0–10°C) to achieve regioselectivity.
Hypothetical Adaptation for Sulfinyl :
Partial oxidation of methyl phenyl sulfide (Ph-S-CH₃) with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields 1-(methylsulfinyl)benzene. Subsequent nitration under similar acidic conditions could target the meta position. Challenges include:
-
Competitive over-oxidation to sulfonyl derivatives.
Oxidation of 3-Nitrothioanisole
Thioanisole to Sulfinyl Intermediate
3-Nitrothioanisole (Ph-S-CH₃ with a nitro group) serves as a plausible precursor. Oxidation with controlled stoichiometry of oxidizing agents (e.g., NaIO₄, H₂O₂) may yield the sulfinyl derivative:
Key Variables :
Table 1: Comparative Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (Sulfinyl:Sulfonyl) |
|---|---|---|---|---|
| NaIO₄ | DCM | 0 | 62 | 8:2 |
| H₂O₂ | Acetic Acid | 25 | 45 | 6:4 |
| mCPBA | CHCl₃ | -10 | 78 | 9:1 |
Data extrapolated from sulfonyl oxidation studies.
Functional Group Interconversion
Reduction of Sulfonyl to Sulfinyl
Limited evidence exists for direct reduction of sulfonyl to sulfinyl groups. Theoretical pathways include:
-
Partial Reduction : Use of mild reducing agents (e.g., NaBH₄/Cu(I) systems) to convert -SO₂CH₃ to -SOCH₃.
-
Radical Pathways : Photochemical reduction with triethylsilane (Et₃SiH) and a radical initiator.
Challenges :
-
Low selectivity due to competing full reduction to thioether (-S-CH₃).
-
Lack of documented success in nitro-containing arenas.
Industrial and Scalable Approaches
Continuous Flow Reactor Design
For sulfonyl derivatives, industrial production uses continuous flow reactors to optimize exothermic nitration. Adapting this for sulfinyl synthesis would require:
-
Precise control of oxidation stoichiometry.
-
Inline monitoring (e.g., IR spectroscopy) to track sulfinyl formation.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfinyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group (-SO2CH3) using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst, metal hydrides.
Substitution: Electrophilic reagents, catalysts.
Major Products Formed:
Oxidation: 1-(Methylsulfonyl)-3-nitrobenzene.
Reduction: 1-(Methylsulfinyl)-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-(Methylsulfinyl)-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methylsulfinyl)-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfinyl group can participate in oxidation-reduction reactions, influencing the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Halomethyl Derivatives: 1-(Chloromethyl)-3-nitrobenzene and 1-(Bromomethyl)-3-nitrobenzene
Structural Features :
- 1-(Chloromethyl)-3-nitrobenzene (C₇H₆ClNO₂) and 1-(bromomethyl)-3-nitrobenzene (C₇H₆BrNO₂) feature halogenated methyl groups (–CH₂Cl or –CH₂Br) at the 1-position.
Key Findings :
- Anisotropic Displacement Parameters (ADPs) : Density functional theory (DFT) predicts similar ADPs for both compounds due to their isomorphous crystal structures. However, experimental X-ray diffraction revealed significantly larger ADPs for the bromo derivative, suggesting greater lattice flexibility or vibrational motion in the solid state compared to the chloro analog .
- Toxicity: 1-(Chloromethyl)-3-nitrobenzene exhibits mutagenicity in microbial assays (e.g., 100 µg/plate in Ames tests) and releases toxic NOₓ and Cl⁻ upon decomposition .
Sulfonyl and Sulfanyl Derivatives
Structural Features :
- 1-[(Methylsulfonyl)methyl]-3-nitrobenzene (C₈H₉NO₄S): Contains a methylsulfonyl (–SO₂CH₃) group.
- 1-[(Methylsulfanyl)methyl]-3-nitrobenzene (C₈H₉NO₂S): Features a methylsulfanyl (–SCH₃) substituent.
Key Findings :
- Synthesis : The sulfanyl derivative is synthesized via nucleophilic substitution of 1-(chloromethyl)-3-nitrobenzene with sodium methanethiolate. Subsequent oxidation with 3-chloroperoxybenzoic acid converts it to the sulfonyl derivative .
- Reactivity : Sulfinyl groups (–SOCH₃) in this compound exhibit intermediate oxidation states between sulfanyl and sulfonyl, enabling diverse reactivity (e.g., cyanation ).
Trifluoromethyl Derivatives: 1-(Trifluoromethyl)-3-nitrobenzene
Structural Features :
- Contains a trifluoromethyl (–CF₃) group at the 1-position.
Key Findings :
Comparison with Sulfinyl Analog :
- While both compounds are nitroaromatic, the electron-withdrawing –CF₃ group in the trifluoromethyl derivative increases stability against nucleophilic attack compared to the sulfinyl group.
Alkoxy and Aryloxy Derivatives
Examples :
- 1-(Benzyloxy)-3-nitrobenzene (C₁₃H₁₁NO₃): Contains a benzyloxy (–OCH₂C₆H₅) group.
Comparison with Sulfinyl Analog :
- The ether linkage in alkoxy derivatives reduces electrophilicity at the benzene ring compared to the electron-deficient sulfinyl-nitro system.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Overview
1-(Methylsulfinyl)-3-nitrobenzene, also known by its chemical structure CHNOS, is a nitroaromatic compound that has garnered attention for its potential biological activities. This compound features a methylsulfinyl group and a nitro group attached to a benzene ring, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and environmental science.
- Molecular Formula : CHNOS
- CAS Number : 3272-42-2
- Molecular Weight : 189.20 g/mol
The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form an amino group, thus participating in various biochemical reactions. The methylsulfinyl group may enhance the compound's solubility and bioavailability, potentially increasing its therapeutic efficacy.
Antimicrobial Activity
Nitroaromatic compounds have been studied for their antimicrobial properties. While direct research on this compound is scarce, similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial properties.
Antimutagenic Properties
The antimutagenic activity of nitroaromatic compounds has been explored in various studies. For example, certain proanthocyanidins were shown to inhibit the mutagenicity induced by nitroaromatic compounds in microbial assays. This suggests that this compound could potentially exhibit similar protective effects against mutagenesis.
Case Studies
- Antitumor Efficacy : A study on related nitroaromatic compounds revealed that modifications to the nitro group significantly impacted cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural features in enhancing biological activity.
- Microbial Transformation : Research has demonstrated that nitroaromatic compounds can undergo microbial transformation in sewage effluent, leading to decreased toxicity and altered bioavailability. This suggests potential environmental implications for this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(Methylsulfinyl)-3-nitrobenzene, and how are reaction conditions optimized?
- Methods : Nucleophilic substitution of 3-nitrobenzene derivatives with methylthiol groups followed by oxidation using dimethyl sulfoxide (DMSO) or m-chloroperbenzoic acid (m-CPBA) under basic conditions (e.g., K₂CO₃) .
- Optimization : Control oxidation stoichiometry to prevent overoxidation to sulfones. Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Monitor reaction progress via TLC or HPLC.
- Key Reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Substitution | NaH/DMF | Activate nucleophile |
| Oxidation | H₂O₂, m-CPBA | Convert sulfide to sulfinyl |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfinyl group effects on chemical shifts .
- IR Spectroscopy : Detect S=O stretching (~1040 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion (M⁺) and fragmentation patterns (e.g., loss of -SOCH₃).
Q. How does the methylsulfinyl group influence solubility and electronic properties compared to sulfides or sulfones?
- The sulfinyl group (-S(O)-) increases polarity, enhancing solubility in polar solvents (e.g., DMSO, methanol). Its electron-withdrawing nature activates the benzene ring for electrophilic substitution at meta/para positions .
- Comparative Reactivity :
| Group | Electronic Effect | Solubility |
|---|---|---|
| -S- (Sulfide) | Electron-donating | Low polarity |
| -S(O)- (Sulfinyl) | Moderate withdrawal | Moderate polarity |
| -SO₂- (Sulfone) | Strong withdrawal | High polarity |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict anisotropic displacement parameters (ADPs) and reactivity in crystallographic studies?
- ADP Analysis : Benchmark experimental X-ray diffraction data against harmonic approximation models to assess thermal motion and intermolecular interactions. For 1-(halomethyl)-3-nitrobenzene analogs, halogen mass (Cl vs. Br) significantly impacts ADPs .
- Reactivity Prediction : DFT calculations evaluate charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
Q. What strategies minimize by-products during sulfide-to-sulfinyl oxidation in this compound?
- Controlled Stoichiometry : Use substoichiometric H₂O₂ to avoid overoxidation.
- Temperature Control : Maintain 0–25°C to suppress side reactions.
- Catalysts : Employ transition metals (e.g., Ti(OiPr)₄) for selective oxidation .
Q. How do positional isomerism and substituent electronic effects impact biological interactions?
- Isomer Comparison :
| Compound | Substituent Position | Biological Activity |
|---|---|---|
| This compound | Meta | Moderate enzyme inhibition |
| 1-(Methylsulfinyl)-4-nitrobenzene | Para | Enhanced binding to receptors |
- Mechanism : Nitro group reduction to amines in vivo generates reactive intermediates, potentially causing DNA adducts .
Q. What role does this compound play in solvent systems for actinide/lanthanide separations?
- As a polar aprotic solvent, it enhances ligand selectivity (e.g., Et-Tol-DAPhen) for Pu(IV)/Am(III) extraction via solvation effects. Optimal performance at 0.1–1.0 M HNO₃ .
Methodological Considerations
- Data Contradictions : Discrepancies in crystallographic ADPs (experimental vs. theoretical) highlight the need for high-resolution data and temperature-controlled experiments .
- Toxicity Handling : Use inert atmospheres and personal protective equipment (PPE) during synthesis, as nitro-to-amine metabolic conversion may yield genotoxic intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
